3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide
Description
3-(Benzylsulfonyl)-N-(3-methoxyphenyl)propanamide is a sulfonamide-containing propanamide derivative characterized by a benzylsulfonyl group attached to the propanamide backbone and an N-linked 3-methoxyphenyl substituent. The compound’s design combines hydrophobic (benzylsulfonyl) and polar (methoxyphenyl) moieties, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-benzylsulfonyl-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-16-9-5-8-15(12-16)18-17(19)10-11-23(20,21)13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOFBWABPYCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Benzylsulfonyl Intermediate: Benzyl chloride is reacted with sodium sulfite to form benzylsulfonyl chloride.
Amidation Reaction: The benzylsulfonyl chloride is then reacted with 3-methoxyphenylamine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to and inhibit enzymes.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
SC211 (3-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(3-methoxyphenyl)propanamide)
- Structural Differences : Replaces the benzylsulfonyl group with a 4-chlorophenylpiperazine moiety.
- Key Insight : The substitution of sulfonyl with piperazine highlights the importance of heterocyclic groups in receptor selectivity.
N-[(3-Methoxyphenyl)Methyl]-3-(1-Phenylmethanesulfonylpiperidin-3-yl)Propanamide
- Structural Differences : Incorporates a piperidine ring bearing the benzylsulfonyl group, increasing molecular complexity.
- Physicochemical Properties: LogD (pH 5.5) = 15.17; 4 hydrogen bond acceptors and 1 donor, suggesting moderate membrane permeability .
- Key Insight : The piperidine spacer may enhance target engagement in hydrophobic binding pockets compared to linear sulfonamides.
3-(1,1-Dioxido-3-Oxobenzo[d]Isothiazol-2(3H)-yl)-N-(3-Methoxyphenyl)Propanamide
- Structural Differences : Replaces benzylsulfonyl with a benzoisothiazole-1,1-dioxide group.
- Key Insight : Fused heterocyclic systems may improve target specificity but reduce metabolic stability.
3-(Benzylsulfonyl)-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Propanamide
- Structural Differences : Substitutes the 3-methoxyphenyl group with a thiadiazole ring.
- Physicochemical Properties : Molecular weight = 339.43 g/mol; increased heteroatom content may enhance solubility .
- Key Insight : Thiadiazole substituents can modulate electronic properties, affecting interactions with enzymes or transporters.
Comparative Data Table
Research Findings and Implications
- Receptor Selectivity : Piperazine-containing analogs (e.g., SC211) demonstrate that bulky, planar substituents enhance selectivity for neurotransmitter receptors .
- Enzyme Inhibition : Sulfonyl groups fused into heterocycles (e.g., benzoisothiazole) improve kinase-binding potency but may introduce metabolic liabilities .
- Solubility Considerations : Thiadiazole or methoxyphenyl groups balance hydrophobicity, influencing bioavailability .
Biological Activity
3-(Benzylsulfonyl)-N-(3-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzylsulfonyl moiety and a methoxyphenyl group attached to a propanamide backbone. This unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also demonstrated anticancer activity in vitro. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values:
- MCF-7: 25 µM
- HeLa: 30 µM
- A549: 28 µM
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It appears to inhibit key enzymes involved in cellular signaling pathways, leading to altered cell proliferation and survival rates.
- Enzyme Targets:
- Inhibition of protein kinases involved in cell cycle regulation.
- Modulation of apoptotic pathways through caspase activation.
Study on Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on various tumor cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy against resistant strains of bacteria. The compound showed effectiveness comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent.
Comparative Analysis
When compared to structurally similar compounds, such as N-benzyl derivatives and other sulfonamides, this compound exhibits enhanced activity against specific targets while maintaining lower toxicity profiles.
Table 2: Comparative Biological Activity
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 16-64 µg/mL | 25-30 µM |
| N-benzyl derivatives | >64 µg/mL | >50 µM |
| Other sulfonamides | >128 µg/mL | >40 µM |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(benzylsulfonyl)-N-(3-methoxyphenyl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation: Introduce the benzylsulfonyl group via sulfonylation of a propanamide precursor using benzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
Amide Coupling: Use coupling agents like EDC/HOBt or DCC to link the 3-methoxyphenylamine to the propanamide backbone .
Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Key Considerations:
- Control reaction temperature (0–5°C during sulfonylation to minimize side reactions) .
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How can researchers characterize the structural integrity of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR Analysis:
- 1H NMR: Confirm the presence of the 3-methoxy group (singlet at δ 3.8–3.9 ppm) and benzylsulfonyl protons (δ 4.3–4.5 ppm for CH2) .
- 13C NMR: Identify sulfonyl carbon (δ ~55 ppm) and amide carbonyl (δ ~170 ppm) .
X-ray Crystallography: Use SHELX programs for structure refinement. SHELXL is recommended for high-resolution data to resolve sulfonyl and methoxy group orientations .
Mass Spectrometry: ESI-MS (positive mode) should show [M+H]+ peak matching the molecular formula (C17H19NO4S).
Data Validation: Cross-validate spectral data with computational tools (e.g., Gaussian for DFT-calculated NMR shifts) to resolve ambiguities .
Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in 1H NMR) be resolved?
Methodological Answer:
Conflicts often arise from dynamic processes or impurities:
Dynamic NMR (DNMR): Probe rotational barriers in the benzylsulfonyl group. Variable-temperature NMR (e.g., 25–60°C) can reveal coalescence temperatures for splitting patterns .
Impurity Analysis:
- Use HPLC-MS to detect byproducts (e.g., sulfoxide derivatives from incomplete sulfonylation) .
- Compare with reference spectra of structurally analogous compounds (e.g., 3-(benzenesulfonyl)propanamide derivatives) .
Crystallographic Validation: Resolve ambiguities via single-crystal XRD. For example, SHELXD can solve phases even with partial disorder in the benzyl group .
Advanced: What strategies optimize the compound’s stability under oxidative conditions?
Methodological Answer:
The benzylsulfonyl group is prone to oxidation. Mitigation strategies include:
Protective Groups: Temporarily protect the sulfonyl moiety during reactions using tert-butyl groups, which are later deprotected with TFA .
Radical Scavengers: Add antioxidants (e.g., BHT at 0.1% w/v) to reaction mixtures to inhibit sulfone degradation .
pH Control: Maintain neutral to slightly acidic conditions (pH 6–7) during storage, as alkaline conditions accelerate sulfonyl oxidation .
Experimental Validation: Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS quantification of degradation products .
Basic: What are the recommended storage conditions to preserve compound integrity?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the methoxy group .
- Atmosphere: Use argon or nitrogen gas to displace oxygen, reducing oxidation risk .
- Solvent: Dissolve in anhydrous DMSO (for biological assays) or acetonitrile (for HPLC) to avoid hydrolysis.
Quality Control: Perform periodic FT-IR analysis to detect moisture-induced hydrolysis (e.g., new O–H stretches at 3300 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to targets like formyl peptide receptors (FPRs), leveraging the methoxyphenyl group’s π-π stacking potential .
MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the sulfonyl group in hydrophobic binding pockets .
QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy) with activity using MOE or RDKit .
Validation: Compare predictions with experimental SPR (surface plasmon resonance) binding assays (KD values) .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or impurities:
Assay Standardization:
- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for endotoxin levels in stock solutions .
- Validate purity via HPLC (>98%) before biological testing .
Meta-Analysis: Apply statistical tools (e.g., Prism) to aggregate data from multiple studies, adjusting for variables like IC50 determination methods .
Mechanistic Profiling: Use CRISPR-edited cell lines to confirm target specificity (e.g., FPR1 knockout vs. wild-type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
